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Compound of Interest

Compound Name: 7-Methyl-3-octene

Cat. No.: B11826508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-Methyl-
3-octene, a valuable olefinic building block in organic synthesis. The document details its

preparation via the Wittig reaction and its subsequent application as a key intermediate in the

synthesis of insect pheromones. Detailed experimental protocols, quantitative data, and

workflow diagrams are provided to facilitate its use in research and development.

Introduction
7-Methyl-3-octene is a chiral alkene that serves as a versatile starting material for the

synthesis of various fine chemicals and natural products. Its structure, featuring a reactive

double bond and a stereogenic center, makes it a valuable precursor for introducing specific

carbon skeletons in complex molecule synthesis. This document focuses on the synthesis of

the (Z)-isomer of 7-Methyl-3-octene and its application in the stereoselective synthesis of

insect pheromones, which are crucial for pest management strategies.

Physicochemical Properties and Spectroscopic
Data
A summary of the key physicochemical properties and spectroscopic data for 7-Methyl-3-
octene is presented below for easy reference.
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Property Value Reference

Molecular Formula C₉H₁₈ [1]

Molecular Weight 126.24 g/mol [1]

CAS Number 86668-33-9 [1]

IUPAC Name
(3E)-7-methyloct-3-ene (trans

isomer)
[1]

Boiling Point 134-136 °C

Density 0.73 g/cm³

¹³C NMR Data available on PubChem [1]

GC-MS NIST Number: 113528 [1]

IR Spectrum Data available on PubChem [1]

Kovats Retention Index
Standard non-polar: 894.1;

Semi-standard non-polar: 861
[1]

Synthesis of (Z)-7-Methyl-3-octene via Wittig
Reaction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of

alkenes from aldehydes or ketones.[2][3] For the synthesis of (Z)-alkenes, unstabilized ylides

are typically employed under salt-free conditions.[2] The following protocol describes the

synthesis of (Z)-7-Methyl-3-octene from isovaleraldehyde and a butylide.

Experimental Protocol: Synthesis of (Z)-7-Methyl-3-
octene
Materials:

n-Butyllithium (in hexanes)

n-Butyltriphenylphosphonium bromide
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Isovaleraldehyde (3-methylbutanal)

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether (Et₂O)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Saturated aqueous sodium chloride (NaCl) solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas for inert atmosphere

Procedure:

Ylide Generation: To a flame-dried, three-necked round-bottom flask equipped with a

magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere

(Argon or Nitrogen), add n-butyltriphenylphosphonium bromide (1.1 equivalents) and

anhydrous THF. Cool the suspension to 0 °C in an ice bath.

Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred suspension. The solution

will typically turn a deep red or orange color, indicating the formation of the ylide.

Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure

complete ylide formation.

Wittig Reaction: Cool the ylide solution back to -78 °C using a dry ice/acetone bath.

Add a solution of isovaleraldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide

solution.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir overnight.

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous

NH₄Cl solution.
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Transfer the mixture to a separatory funnel and add Et₂O. Wash the organic layer

sequentially with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure.

The crude product is purified by fractional distillation or column chromatography on silica gel

to afford pure (Z)-7-Methyl-3-octene.

Expected Yield and Purity:

Yields for Wittig reactions with unstabilized ylides to form Z-alkenes are typically in the range of

70-90%, with Z/E selectivity often exceeding 95:5. Purity can be assessed by GC-MS and NMR

spectroscopy.

Synthesis Workflow
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Caption: Workflow for the synthesis of (Z)-7-Methyl-3-octene.

Application in Pheromone Synthesis
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(Z)-7-Methyl-3-octene is a valuable intermediate in the synthesis of various insect

pheromones. Its specific carbon chain and stereochemistry can be further elaborated to

produce complex, biologically active molecules. An example is its potential use in the synthesis

of certain lepidopteran pheromones. The following section outlines a hypothetical multi-step

synthesis of a pheromone analogue starting from (Z)-7-Methyl-3-octene.

Multi-step Synthesis of a Pheromone Analogue
This protocol describes a synthetic route to a hypothetical pheromone analogue, demonstrating

the utility of (Z)-7-Methyl-3-octene as a starting material. The key transformations include

hydroboration-oxidation to introduce a hydroxyl group, followed by acetylation.

Step 1: Hydroboration-Oxidation of (Z)-7-Methyl-3-octene

This reaction converts the alkene into the corresponding anti-Markovnikov alcohol.

Materials:

(Z)-7-Methyl-3-octene

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

Aqueous sodium hydroxide (NaOH) solution (e.g., 3 M)

Hydrogen peroxide (H₂O₂) solution (30%)

Anhydrous tetrahydrofuran (THF)

Diethyl ether (Et₂O)

Saturated aqueous sodium chloride (NaCl) solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere, add (Z)-7-Methyl-3-octene
(1.0 equivalent) and anhydrous THF.
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Cool the solution to 0 °C in an ice bath.

Slowly add BH₃·THF solution (0.5 equivalents) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Cool the mixture back to 0 °C and slowly add water to quench the excess borane, followed

by the dropwise addition of aqueous NaOH solution and then H₂O₂ solution.

Stir the mixture at room temperature for 1 hour.

Extract the product with Et₂O. Wash the combined organic layers with brine, dry over

anhydrous MgSO₄, filter, and concentrate under reduced pressure.

The crude alcohol can be purified by column chromatography.

Step 2: Acetylation of the Alcohol

This step introduces an acetate functional group, which is common in many insect

pheromones.

Materials:

The alcohol from Step 1

Acetic anhydride

Pyridine or triethylamine

Dichloromethane (DCM) as solvent

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous copper(II) sulfate (CuSO₄) solution (if using pyridine)

Saturated aqueous sodium chloride (NaCl) solution (brine)

Anhydrous magnesium sulfate (MgSO₄)
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Procedure:

Dissolve the alcohol (1.0 equivalent) in DCM in a round-bottom flask.

Add pyridine or triethylamine (1.5 equivalents) and cool the mixture to 0 °C.

Slowly add acetic anhydride (1.2 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir until the starting material is

consumed (monitored by TLC).

Quench the reaction with saturated aqueous NaHCO₃ solution.

Extract the product with DCM. Wash the organic layer with saturated aqueous CuSO₄

solution (to remove pyridine, if used), followed by water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

The final acetate product can be purified by column chromatography.

Pheromone Analogue Synthesis Workflow

(Z)-7-Methyl-3-octene Intermediate Alcohol

1. BH3-THF
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(Acetate)
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Caption: Logical workflow for the synthesis of a pheromone analogue.

Conclusion
7-Methyl-3-octene is a readily accessible and highly useful starting material in organic

synthesis. The Wittig reaction provides a reliable method for its stereoselective synthesis,

particularly for the (Z)-isomer. Its utility as a building block in the synthesis of complex

molecules, such as insect pheromones, highlights its importance in the development of new

chemical entities for various applications, including sustainable agriculture and drug discovery.
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The protocols and data provided herein are intended to serve as a practical guide for

researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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